molecular formula C18H13BF9N3O B12297972 (R)-5-Benzyl-2-(perfluorophenyl)-5,6-dihydro-8H-[1,2,4]triazolo[3,4-c][1,4]oxazin-2-ium tetrafluoroborate

(R)-5-Benzyl-2-(perfluorophenyl)-5,6-dihydro-8H-[1,2,4]triazolo[3,4-c][1,4]oxazin-2-ium tetrafluoroborate

Cat. No.: B12297972
M. Wt: 469.1 g/mol
InChI Key: YCLQFLWNWVBBTP-RFVHGSKJSA-N
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Description

®-5-Benzyl-2-(perfluorophenyl)-5,6-dihydro-8H-[1,2,4]triazolo[3,4-c][1,4]oxazin-2-ium tetrafluoroborate is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound belongs to the class of triazolo-oxazin-ium salts, which are known for their stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-5-Benzyl-2-(perfluorophenyl)-5,6-dihydro-8H-[1,2,4]triazolo[3,4-c][1,4]oxazin-2-ium tetrafluoroborate typically involves the reaction of a benzyl-substituted triazole with a perfluorophenyl oxazin-ium precursor. The reaction conditions often include the use of a strong acid, such as tetrafluoroboric acid, to facilitate the formation of the tetrafluoroborate salt .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and precise control of reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

®-5-Benzyl-2-(perfluorophenyl)-5,6-dihydro-8H-[1,2,4]triazolo[3,4-c][1,4]oxazin-2-ium tetrafluoroborate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions may vary depending on the desired product but often involve controlled temperatures and inert atmospheres .

Major Products Formed

The major products formed from these reactions include various substituted triazolo-oxazin-ium salts, which can have different physical and chemical properties depending on the nature of the substituents .

Mechanism of Action

The mechanism of action of ®-5-Benzyl-2-(perfluorophenyl)-5,6-dihydro-8H-[1,2,4]triazolo[3,4-c][1,4]oxazin-2-ium tetrafluoroborate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets and inhibit their activity, leading to various biological effects. The pathways involved may include inhibition of signal transduction pathways and disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of ®-5-Benzyl-2-(perfluorophenyl)-5,6-dihydro-8H-[1,2,4]triazolo[3,4-c][1,4]oxazin-2-ium tetrafluoroborate lies in its specific stereochemistry and the presence of both benzyl and perfluorophenyl groups.

Properties

Molecular Formula

C18H13BF9N3O

Molecular Weight

469.1 g/mol

IUPAC Name

(5R)-5-benzyl-2-(2,3,4,5,6-pentafluorophenyl)-6,8-dihydro-5H-[1,2,4]triazolo[3,4-c][1,4]oxazin-4-ium;tetrafluoroborate

InChI

InChI=1S/C18H13F5N3O.BF4/c19-13-14(20)16(22)18(17(23)15(13)21)26-9-25-11(7-27-8-12(25)24-26)6-10-4-2-1-3-5-10;2-1(3,4)5/h1-5,9,11H,6-8H2;/q+1;-1/t11-;/m1./s1

InChI Key

YCLQFLWNWVBBTP-RFVHGSKJSA-N

Isomeric SMILES

[B-](F)(F)(F)F.C1[C@H]([N+]2=CN(N=C2CO1)C3=C(C(=C(C(=C3F)F)F)F)F)CC4=CC=CC=C4

Canonical SMILES

[B-](F)(F)(F)F.C1C([N+]2=CN(N=C2CO1)C3=C(C(=C(C(=C3F)F)F)F)F)CC4=CC=CC=C4

Origin of Product

United States

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